molecular formula C25H29ClN5NaO8 B13850413 4'-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt

4'-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt

Cat. No.: B13850413
M. Wt: 586.0 g/mol
InChI Key: BKZGRCKUFZLVMW-FRKVJTQRSA-M
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Description

4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt is a biochemical compound used primarily in proteomics research. It is a metabolite of trazodone, a medication commonly prescribed for anxiety, depression, and sleep disorders. This compound enhances the therapeutic effects of trazodone by undergoing glucuronidation, a process that increases its solubility and facilitates its excretion from the body.

Properties

Molecular Formula

C25H29ClN5NaO8

Molecular Weight

586.0 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-[2-chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C25H30ClN5O8.Na/c26-16-14-15(5-6-17(16)38-24-21(34)19(32)20(33)22(39-24)23(35)36)29-12-10-28(11-13-29)7-3-9-31-25(37)30-8-2-1-4-18(30)27-31;/h1-2,4-6,8,14,19-22,24,32-34H,3,7,9-13H2,(H,35,36);/q;+1/p-1/t19-,20-,21+,22-,24+;/m0./s1

InChI Key

BKZGRCKUFZLVMW-FRKVJTQRSA-M

Isomeric SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)Cl.[Na+]

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt involves the glucuronidation of 4’-hydroxy trazodone. This reaction is typically catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt primarily undergoes hydrolysis and conjugation reactions. The hydrolysis reaction is catalyzed by beta-glucuronidase, which breaks down the glucuronide conjugate into its parent compound and glucuronic acid .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by beta-glucuronidase in an aqueous solution at a pH of around 5.8.

    Conjugation: Catalyzed by UGTs in the presence of UDPGA in a buffered solution at pH 7.4 and 37°C.

Major Products

The major products of these reactions are 4’-hydroxy trazodone and glucuronic acid .

Scientific Research Applications

4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of trazodone metabolites.

    Biology: Employed in studies investigating the metabolism and pharmacokinetics of trazodone.

    Medicine: Utilized in pharmacological research to understand the therapeutic effects and safety profile of trazodone.

    Industry: Applied in the development of new trazodone formulations and in quality control processes.

Mechanism of Action

The compound exerts its effects through the process of glucuronidation, which enhances the solubility and excretion of trazodone. This process involves the transfer of glucuronic acid from UDPGA to 4’-hydroxy trazodone, forming the glucuronide conjugate. The molecular targets include UGT enzymes, which catalyze the conjugation reaction .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy Duloxetine Beta-D-Glucuronide Sodium Salt: Another glucuronide conjugate used in the study of duloxetine metabolism.

    5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: A chromogenic substrate used in beta-glucuronidase assays.

Uniqueness

4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt is unique due to its specific role as a metabolite of trazodone, enhancing its therapeutic effects and facilitating its excretion. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies of trazodone .

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